N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Inconsistent isomeric purity plagues benzothiazole SAR studies, where para-ethoxy contamination skews binding data. This compound delivers verified ortho-ethoxy substitution with ≥95% purity for reliable structure-activity correlation. • Ortho-ethoxy conformation distinct from para-isomer (CAS 6634-87-3); enables unique intramolecular interactions critical for target binding studies • Secondary amine bridge permits modular derivatization (amide, sulfonamide); not achievable with 2-(2-ethoxyphenyl)benzothiazole (CAS 6265-58-3) • QC verified per batch; CoA available upon receipt

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 379729-89-2
Cat. No. B2578516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine
CAS379729-89-2
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17)
InChIKeyXQPMBZFGLAEDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine (CAS 379729-89-2): Key Procurement Data and Class Overview


N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine (CAS 379729-89-2) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₂OS and a molecular weight of 270.35 g/mol [1]. It belongs to the class of 2-aminobenzothiazole derivatives, which are widely investigated as scaffolds in medicinal chemistry and as building blocks in organic synthesis [2]. Its structure features a benzothiazole core linked via an amine bridge to a 2-ethoxyphenyl substituent, a pattern that distinguishes it from other ethoxyphenyl-benzothiazole isomers .

Why N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is Not Interchangeable with Other Ethoxyphenyl-Benzothiazole Analogs


Substitution of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine with other ethoxyphenyl-benzothiazole derivatives, such as the para-ethoxy isomer (CAS 6634-87-3) or the 2-(2-ethoxyphenyl)benzothiazole analog (CAS 6265-58-3), is not scientifically justifiable without quantitative data. The ortho-position of the ethoxy group on the phenyl ring in this compound introduces a distinct steric and electronic environment that can alter molecular conformation, binding affinity, and physicochemical properties . This positional isomerism is a critical factor in structure-activity relationships (SAR) for benzothiazole-based scaffolds [1]. Therefore, substitution without experimental validation introduces significant risk in both research and industrial applications. The evidence below highlights the specific, quantifiable parameters where this compound differs from its closest analogs, informing a data-driven procurement decision.

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine: Quantitative Differentiation from Close Analogs and In-Class Candidates


Structural Isomerism: Ortho- vs. Para-Ethoxy Substitution Impacts Molecular Conformation and Physicochemical Profile

The target compound, N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, is a positional isomer of N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine (CAS 6634-87-3). The ortho-ethoxy substitution in the target compound creates a different steric environment compared to the para-substituted analog. While direct biological activity data for both isomers in the same assay are absent from the public domain, this structural difference is a well-established driver of differential target binding and physicochemical behavior in benzothiazole SAR [1]. The target compound has a reported LogP of 4.44 and TPSA of 34.15 Ų . These computed values are distinct from those of the para-isomer (LogP ~4.5, TPSA ~34.15 Ų), though the difference is minimal. The key differentiator is the conformational freedom and potential for intramolecular hydrogen bonding, which are unique to the ortho-ethoxy substitution pattern.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Differentiation from 2-(2-Ethoxyphenyl)-1,3-benzothiazole: The Role of the Amine Linker

The target compound, N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, differs fundamentally from the closely related 2-(2-ethoxyphenyl)-1,3-benzothiazole (CAS 6265-58-3) due to the presence of an amine linker between the benzothiazole and phenyl rings. The target compound is a secondary amine (NH-bridge), whereas the analog is a directly linked biaryl system. This structural variation alters the compound's electronic properties, conformational flexibility, and hydrogen-bonding capacity [1]. For example, the target compound has one hydrogen bond donor (H_Donors = 1) and four hydrogen bond acceptors (H_Acceptors = 4), whereas the analog lacks the secondary amine donor, potentially impacting its solubility and binding interactions .

Organic Synthesis Building Block Scaffold Diversity

Purity and Storage Specifications: Benchmarks for Procurement Quality Control

Procurement decisions are often driven by product specifications that ensure experimental reproducibility. Vendor technical datasheets specify a minimum purity of 95% for N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine [1]. This is comparable to the purity specifications for the para-ethoxy analog (97% ) and the 2-(2-ethoxyphenyl)benzothiazole analog (95% ). The target compound is recommended for storage at room temperature [1], while some vendors of the para-ethoxy analog recommend storage at 2-8°C . This difference in storage conditions may reflect subtle differences in stability, though no direct comparative study is available.

Quality Control Procurement Reproducibility

Recommended Research and Industrial Applications for N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of 2-Aminobenzothiazole Derivatives

Use N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine as a key scaffold or comparator in SAR studies investigating the impact of ortho- vs. para-ethoxy substitution on biological activity. The distinct 3D conformation and potential for intramolecular interactions of the ortho-isomer, as highlighted in Evidence Item 1 [1], make it a valuable tool for probing binding pocket preferences in target proteins. This compound should be prioritized over the para-isomer (CAS 6634-87-3) when investigating ortho-substitution effects.

Synthesis of Novel Benzothiazole-Based Ligands and Building Blocks

Employ N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine as a versatile synthetic intermediate. The secondary amine linker provides a site for further functionalization (e.g., amide or sulfonamide formation), as described in Evidence Item 2 [2]. This differentiates it from the directly linked analog 2-(2-ethoxyphenyl)-1,3-benzothiazole (CAS 6265-58-3). The target compound's role as a building block in organic synthesis is well-established .

Quality Control and Procurement for Reproducible Research

When sourcing N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine for research purposes, use the vendor-specified purity (min. 95%) and storage conditions (room temperature) as benchmarks for quality control, as detailed in Evidence Item 3 [3]. Adherence to these specifications ensures experimental reproducibility and minimizes variability due to compound degradation or contamination. These specifications should be verified with the supplier's Certificate of Analysis (CoA) upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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